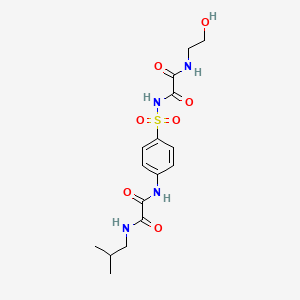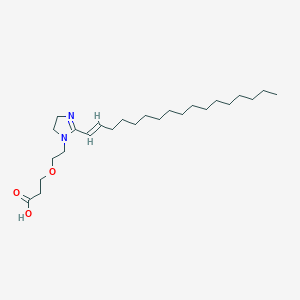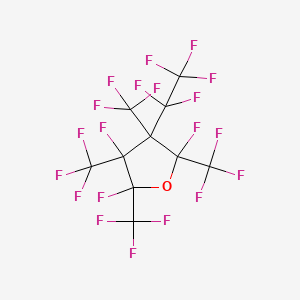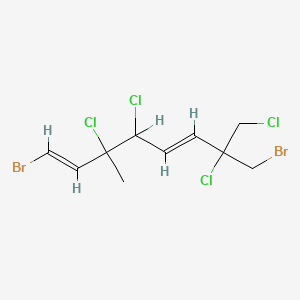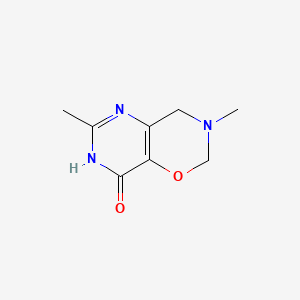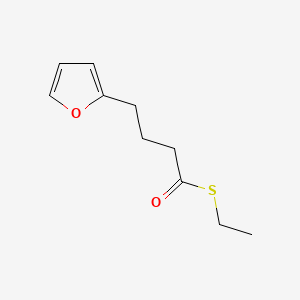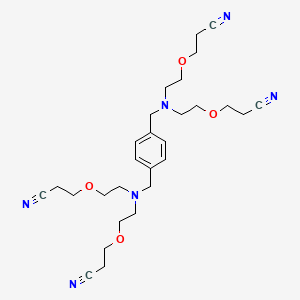
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is a chemical compound with the molecular formula C12H18NNaO6S4. It is known for its unique structure, which includes sulphonate groups and a dithio linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and reducing production costs while maintaining the quality of the compound. This often involves the use of advanced purification techniques and quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithio linkage, leading to the formation of thiols.
Substitution: The sulphonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Applications De Recherche Scientifique
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate involves its interaction with molecular targets through its sulphonate groups and dithio linkage. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium hydrogen 3-(or 4)-sulfophthalate
- Sodium hydrogen 3-((2-((3-sulfonatopropyl)amino)phenyl)dithio)propane-1-sulfonate
Uniqueness
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is unique due to its specific combination of sulphonate groups and dithio linkage. This structure gives it distinct chemical properties and makes it suitable for a variety of applications that similar compounds may not be able to perform as effectively.
Propriétés
Numéro CAS |
60067-58-5 |
|---|---|
Formule moléculaire |
C12H18NNaO6S4 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
sodium;3-[2-(3-sulfopropyldisulfanyl)anilino]propane-1-sulfonate |
InChI |
InChI=1S/C12H19NO6S4.Na/c14-22(15,16)9-3-7-13-11-5-1-2-6-12(11)21-20-8-4-10-23(17,18)19;/h1-2,5-6,13H,3-4,7-10H2,(H,14,15,16)(H,17,18,19);/q;+1/p-1 |
Clé InChI |
WSKWTLPWVPRMSM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)NCCCS(=O)(=O)[O-])SSCCCS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



